molecular formula C7H11N3O2 B13080045 methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate

methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B13080045
M. Wt: 169.18 g/mol
InChI Key: PSRWZZVUZQHUSM-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative characterized by a methyl ester group linked to a pyrazole ring substituted with an amino group at position 3 and a methyl group at position 3. The amino and ester groups confer both hydrogen-bonding capability and hydrolytic instability, making it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(3-amino-4-methylpyrazol-1-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-5-3-10(9-7(5)8)4-6(11)12-2/h3H,4H2,1-2H3,(H2,8,9)

InChI Key

PSRWZZVUZQHUSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{3-Amino-4-methyl-1H-pyrazole} + \text{Methyl bromoacetate} \xrightarrow{\text{Base}} \text{Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate}
$$

Key Conditions:

  • Base : Commonly used bases include potassium carbonate or sodium hydroxide.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred.
  • Temperature : The reaction is typically conducted at elevated temperatures (50–80°C) to enhance the nucleophilicity of the amino group.

Advantages:

  • High yield due to the strong nucleophilicity of the amino group.
  • Straightforward reaction setup.

Limitations:

  • Requires careful control of temperature to prevent side reactions.

Condensation of Hydrazines with 1,3-Dicarbonyl Compounds

This method utilizes the condensation reaction between hydrazines and 1,3-dicarbonyl compounds (or their equivalents) to form the pyrazole ring, followed by esterification.

Reaction Scheme:

$$
\text{Hydrazine derivative} + \text{1,3-Dicarbonyl compound} \rightarrow \text{Pyrazole intermediate} \rightarrow \text{Esterification to form methyl 2-(3-amino-4-methylpyrazol-1-yl)acetate}
$$

Key Steps:

  • Formation of Pyrazole Ring : Reaction of hydrazine hydrate with a β-ketoester or diketone.
  • Esterification : Conversion of the carboxylic acid group into a methyl ester using reagents like methanol and acid catalysts (e.g., sulfuric acid).

Advantages:

  • Provides access to a wide range of pyrazole derivatives by varying dicarbonyl precursors.

Limitations:

  • Multi-step process requiring purification at each stage.

Azide Coupling Method

This method is based on the azide coupling reaction, which is known for its efficiency in synthesizing amino-substituted derivatives.

Reaction Scheme:

$$
\text{Hydrazide intermediate} + \text{Sodium azide (NaN}_3\text{)} \xrightarrow{\text{Acid}} \text{Azide derivative} \xrightarrow{\text{Reduction}} \text{Amino-pyrazole ester}
$$

Key Steps:

  • Preparation of hydrazide intermediates from pyrazole precursors.
  • Conversion into azides under acidic conditions.
  • Reduction of azides to amino groups using reducing agents like triphenylphosphine or catalytic hydrogenation.

Advantages:

  • High regioselectivity and minimal side products.

Limitations:

  • Requires careful handling of azides due to their potential explosiveness.

Direct Esterification Using Protected Intermediates

In this approach, protected pyrazole derivatives are used as intermediates, which are later deprotected and esterified.

Reaction Scheme:

$$
\text{Protected pyrazole derivative} \xrightarrow{\text{Deprotection}} \text{Amino-pyrazole} + \text{Methylating agent} \rightarrow \text{Methyl 2-(3-amino-4-methylpyrazol-1-yl)acetate}
$$

Key Conditions:

  • Deprotection is typically carried out using acidic or basic hydrolysis.

Advantages:

  • High purity of final product due to intermediate protection steps.

Limitations:

  • Involves additional synthetic steps and reagents for protection/deprotection cycles.

Summary Table

Method Key Reagents Advantages Limitations
Reaction with Methyl Bromoacetate Methyl bromoacetate, base High yield, simple setup Temperature-sensitive
Condensation with 1,3-Dicarbonyl Compounds Hydrazines, β-ketoesters Versatile for derivative synthesis Multi-step process
Azide Coupling Sodium azide, acid catalyst Regioselective Hazardous azides
Direct Esterification Protected intermediates High product purity Additional protection steps required

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds (Table 1) exhibit structural similarity to methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, with variations in substituent positions, functional groups, and molecular weights.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name (CAS No.) Substituents (Pyrazole Ring) Functional Group Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (802269-97-2) Amino (position 4) Methyl ester ~169.16 Higher solubility due to unsubstituted position 3; potential precursor for anticancer agents
2-(4-Amino-1H-pyrazol-1-yl)ethanol (948571-47-9) Amino (position 4) Ethanol ~153.16 Enhanced hydrophilicity; used in polymer chemistry
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1072944-71-8) Bromo (position 4) Methyl ester ~233.04 Reactive intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura)
Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (N/A) Cyclopropyl, trifluoromethyl Ethyl ester 393.40 High lipophilicity; potential kinase inhibitor due to trifluoromethyl group

Physicochemical and Reactivity Differences

  • Amino Group Positioning: The target compound’s amino group at position 3 (vs. Bernstein et al. note that such positional changes can dramatically affect supramolecular assembly .
  • Functional Group Variations: The ethanol derivative (948571-47-9) lacks an ester, increasing hydrophilicity but reducing stability under acidic conditions compared to the methyl ester analogs . The bromo-substituted analog (1072944-71-8) exhibits higher reactivity in nucleophilic substitutions, making it a key intermediate in palladium-catalyzed reactions .
  • Trifluoromethyl Effects : The trifluoromethyl group in the ethyl ester derivative (CAS 8) enhances metabolic stability and membrane permeability, a critical feature in drug design .

Crystallographic and Analytical Insights

X-ray crystallography, facilitated by programs like SHELXL and WinGX, reveals differences in molecular geometry. The amino group in the target compound likely forms intramolecular hydrogen bonds with the ester carbonyl, a feature absent in bromo-substituted analogs. Such interactions are critical for predicting solubility and stability .

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